molecular formula C19H27ClN2O3 B7928694 [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7928694
M. Wt: 366.9 g/mol
InChI Key: UWXDOTWCMIZPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamic acid ester featuring a cyclohexyl backbone substituted with a 2-chloro-acetylamino group and an isopropyl carbamate moiety protected by a benzyl ester. Its molecular formula is C₁₉H₂₆ClN₂O₃, with a molecular weight of approximately 353.9 g/mol (estimated based on analogs in ). This structure is relevant in medicinal chemistry, particularly in peptide synthesis and prodrug design, where protecting groups and stability under synthetic conditions are critical .

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-14(2)22(19(24)25-13-15-6-4-3-5-7-15)17-10-8-16(9-11-17)21-18(23)12-20/h3-7,14,16-17H,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXDOTWCMIZPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The synthesis begins with 4-aminocyclohexylamine , a primary amine with axial and equatorial stereochemical considerations. To ensure regioselective acylation at the 4-position, the amine is reacted with chloroacetyl chloride under basic conditions (e.g., triethylamine or DMAP in dichloromethane). This yields 4-(2-chloroacetylamino)cyclohexylamine (Intermediate I), as depicted below:

4-aminocyclohexylamine+ClCH2COClEt3N, DCMIntermediate I+HCl\text{4-aminocyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Intermediate I} + \text{HCl}

Key Parameters

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : 0°C to room temperature (RT).

  • Yield : ~75–85% (based on analogous acylation reactions).

Step 2: Reductive Amination

Introduction of the Isopropyl Group

Intermediate I undergoes reductive amination with acetone to install the isopropyl moiety. Sodium triacetoxyborohydride (STAB) is employed as a selective reducing agent in acetic acid, facilitating the conversion of the primary amine to a secondary amine:

Intermediate I+(CH3)2CONaBH(OAc)3,AcOHN-Isopropyl-4-(2-chloroacetylamino)cyclohexylamine+H2O\text{Intermediate I} + (\text{CH}3)2\text{CO} \xrightarrow{\text{NaBH(OAc)}3, \text{AcOH}} \text{N-Isopropyl-4-(2-chloroacetylamino)cyclohexylamine} + \text{H}2\text{O}

Optimization Insights

  • Molar Ratio : Acetone (1.5 equiv), STAB (1.2 equiv).

  • Reaction Time : 12–24 hours.

  • Yield : ~60–70% (dependent on steric hindrance).

Step 3: Carbamate Formation

Benzyl Chloroformate Coupling

The secondary amine from Step 2 reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., pyridine or DMAP) to form the target carbamate:

N-Isopropyl-4-(2-chloroacetylamino)cyclohexylamine+ClCOOBnDMAP, DCMTarget Compound+HCl\text{N-Isopropyl-4-(2-chloroacetylamino)cyclohexylamine} + \text{ClCOOBn} \xrightarrow{\text{DMAP, DCM}} \text{Target Compound} + \text{HCl}

Critical Considerations

  • Base Selection : DMAP enhances reaction efficiency by scavenging HCl.

  • Solvent : Anhydrous DCM or THF.

  • Yield : ~80–90% (consistent with carbamate-forming reactions).

Alternative Synthetic Pathways

Direct Alkylation Strategies

Attempts to alkylate 4-(2-chloroacetylamino)cyclohexylamine with isopropyl halides often result in over-alkylation (tertiary amine formation). Reductive amination proves superior for selectivity.

Optimization and Challenges

Stereochemical Control

The cyclohexyl ring’s stereochemistry (cis/trans) at the 4-position significantly impacts reaction kinetics. Trans-4-aminocyclohexanol derivatives, derived from epoxide ring-opening, offer higher yields due to reduced steric clash.

Solvent and Temperature Effects

  • Acylation : Lower temperatures (0°C) minimize side reactions.

  • Reductive Amination : Acetic acid as a solvent stabilizes the imine intermediate.

StepReactionReagents/ConditionsYieldCitation
1AcylationChloroacetyl chloride, Et₃N, DCM, 0°C → RT75–85%
2Reductive AminationAcetone, NaBH(OAc)₃, AcOH, RT, 12–24h60–70%
3Carbamate FormationBenzyl chloroformate, DMAP, DCM, RT80–90%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-acetylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity Studies: The compound and its derivatives can be studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: The unique structure of the compound makes it a candidate for drug development, particularly in designing molecules with specific biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isopropyl-carbamic acid moiety may interact with receptors or enzymes, affecting their function. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Substituent Variations in Carbamate and Ester Groups

The compound’s closest analogs differ in substituents on the cyclohexyl ring or carbamate groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester C₁₈H₂₄ClN₂O₃ 352.86 Ethyl carbamate group Reduced steric hindrance compared to isopropyl; may alter binding affinity
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester C₁₈H₂₅ClN₂O₃ 352.9 Ethyl-amino instead of acetylamino Enhanced flexibility; potential for different metabolic pathways
(S)-Benzyl (4-(2-amino-3-methylbutanamido)cyclohexyl)(cyclopropyl)carbamate C₂₃H₃₂N₃O₃ 410.5 Cyclopropyl carbamate; chiral amino acid side chain Improved stereoselectivity in enzyme inhibition; higher molecular complexity

Key Observations :

  • Stability : Benzyl esters (as in the target compound) are prone to aspartimide formation under acidic or basic conditions, as shown in peptide synthesis studies (). However, the cyclohexyl backbone may mitigate this instability compared to linear alkyl chains .
  • Reactivity: The chloro-acetylamino group enables alkylation reactions, a feature shared with analogs like {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester ().

Commercial Availability and Impurities

Several analogs, such as [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester (CAS: 1353971-94-4), are listed as discontinued in commercial catalogs (). Impurities in related esters, such as hexamethyldisiloxane (CAS: 107-46-0) and tetrachloroethylene (CAS: 127-18-4), have been identified in food-contact materials (), underscoring the need for rigorous purification in pharmaceutical applications.

Biological Activity

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on available research.

  • Molecular Formula : C19H25ClN2O3
  • CAS Number : 1353962-46-5
  • Molar Mass : 364.866 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl derivatives with chloroacetyl groups, followed by carbamate formation with isopropanol and benzyl alcohol. The detailed synthetic pathway can be summarized as follows:

  • Chloroacetylation : Cyclohexylamine is reacted with chloroacetyl chloride to form the chloroacetyl derivative.
  • Carbamate Formation : The chloroacetyl derivative is then treated with isopropanol and benzyl alcohol in the presence of a base to yield the final product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 = 8 nM
  • HT-29 (Colon Cancer) : IC50 = 9 nM

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The proposed mechanism of action includes:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, which may contribute to its cytotoxic effects.

Mutagenicity and Toxicity

While the compound shows promise in anticancer applications, its mutagenic potential must be assessed. According to a study on mutagenic chemicals, compounds with similar structures exhibit varying degrees of mutagenicity, necessitating thorough testing of this specific compound's safety profile .

Study 1: Antitumor Activity

In a controlled study involving MCF-7 and HT-29 cell lines, this compound was administered at different concentrations. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.

Cell LineConcentration (µM)% Cell Viability
MCF-70.190
MCF-7160
MCF-71020
HT-290.185
HT-29155
HT-291015

Study 2: ROS Generation

Another study investigated the role of ROS in mediating the compound's effects on cancer cells. The findings indicated that treatment with the compound led to a significant increase in ROS levels, correlating with observed cytotoxicity.

Q & A

Q. What are the recommended synthetic routes for preparing [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester, and how can intermediates be characterized?

  • Methodological Answer : A plausible synthesis involves sequential acylation and carbamate formation. First, introduce the chloro-acetylamino group to the cyclohexylamine core via reaction with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine). Next, protect the amine with an isopropyl carbamate group using isopropyl chloroformate. Finally, esterify with benzyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed coupling.
  • Characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity (amide vs. ester carbonyl signals at ~165-175 ppm) and LC-MS for purity (>95%). Monitor by TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers optimize the purification of this compound given its potential hydrolytic instability?

  • Methodological Answer : Due to ester and carbamate sensitivity to moisture/acid, employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) under inert atmosphere. Avoid aqueous workup; instead, use anhydrous MgSO4_4 for drying. For further purification, recrystallize from a non-polar solvent (e.g., hexane/dichloromethane). Monitor hydrolytic degradation via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral centers?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (using lipases like CAL-B) can separate enantiomers. Alternatively, synthesize diastereomeric salts with chiral acids (e.g., L-tartaric acid) and characterize via X-ray crystallography or circular dichroism (CD). Validate enantiomeric excess (ee) using polarimetry or chiral GC-MS .

Q. How does the chloro-acetylamino group influence the compound’s stability under varying pH conditions, and what degradation products form?

  • Methodological Answer : The chloro-acetylamino moiety is prone to nucleophilic attack (e.g., hydrolysis in basic media). Conduct accelerated stability studies:
  • Acidic conditions (pH 3) : Monitor for benzyl ester hydrolysis (→ carboxylic acid) via 1^1H NMR loss of benzyl protons (~7.3 ppm).
  • Basic conditions (pH 10) : Detect chloroacetamide cleavage (→ cyclohexylamine) via LC-MS (m/z shift).
  • Neutral conditions : Assess thermal degradation (40–60°C) by Arrhenius modeling. Use FT-IR to track carbonyl group integrity .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases or kinases). Optimize the ligand’s conformation with density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamate esters?

  • Methodological Answer : Variations in yield (e.g., 40–75%) may arise from differences in reaction scales, solvent purity, or catalyst loading. Replicate protocols with rigorous exclusion of moisture (Schlenk line) and compare intermediates via 1^1H NMR. Cross-validate using alternative routes (e.g., Mitsunobu reaction for carbamate formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.